5-[(3-Methoxyphenyl)amino]-7H,8H,9H,10H-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile
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Overview
Description
5-[(3-Methoxyphenyl)amino]-7H,8H,9H,10H-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile is a complex heterocyclic compound that belongs to the class of triazoloisoquinolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methoxyphenyl)amino]-7H,8H,9H,10H-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction may involve the use of aromatic amines and triazole derivatives, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free reactions have been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methoxyphenyl)amino]-7H,8H,9H,10H-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
5-[(3-Methoxyphenyl)amino]-7H,8H,9H,10H-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-[(3-Methoxyphenyl)amino]-7H,8H,9H,10H-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer and antimicrobial effects.
Properties
Molecular Formula |
C18H17N5O |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
5-(3-methoxyanilino)-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C18H17N5O/c1-24-13-6-4-5-12(9-13)21-17-16(10-19)14-7-2-3-8-15(14)18-22-20-11-23(17)18/h4-6,9,11,21H,2-3,7-8H2,1H3 |
InChI Key |
PMTJMEOTKKGNIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C3=C(CCCC3)C4=NN=CN24)C#N |
Origin of Product |
United States |
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